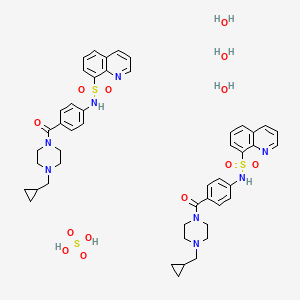![molecular formula C29H29FN4O2 B609139 2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide](/img/structure/B609139.png)
2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide
Overview
Description
ML309 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), specifically targeting the R132H and R132C mutations. These mutations are associated with various cancers, including glioblastoma and acute myeloid leukemia. ML309 inhibits the production of the oncometabolite 2-hydroxyglutarate, which is implicated in the oncogenic processes of these cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
ML309 is synthesized through a multi-step process involving the formation of N-[2-(Cyclopentylamino)-1-(2-methylphenyl)-2-oxoethyl]-N-(3-fluorophenyl)-1H-benzimidazole-1-acetamide hydrochloride. The synthesis involves the following key steps:
- Formation of the benzimidazole core.
- Introduction of the cyclopentylamino and 2-methylphenyl groups.
- Final coupling with the 3-fluorophenyl group to form the target compound .
Industrial Production Methods
Industrial production of ML309 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
ML309 undergoes various chemical reactions, including:
Oxidation: ML309 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within ML309, potentially altering its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of ML309, each with potentially different biological activities and properties .
Scientific Research Applications
ML309 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of mutant IDH1 and its effects on metabolic pathways.
Biology: Employed in cellular assays to investigate the role of 2-hydroxyglutarate in cancer cell metabolism.
Medicine: Explored as a potential therapeutic agent for cancers with IDH1 mutations, such as glioblastoma and acute myeloid leukemia.
Industry: Utilized in the development of diagnostic assays and screening platforms for IDH1 inhibitors .
Mechanism of Action
ML309 exerts its effects by binding to the mutant IDH1 enzyme, specifically the R132H and R132C mutations. This binding is competitive with respect to alpha-ketoglutarate and uncompetitive with respect to NADPH. The inhibition of mutant IDH1 by ML309 leads to a rapid and reversible decrease in 2-hydroxyglutarate levels, thereby disrupting the oncogenic processes driven by this metabolite .
Comparison with Similar Compounds
Similar Compounds
AG-120 (Ivosidenib): Another selective inhibitor of mutant IDH1, approved for the treatment of IDH1-mutated acute myeloid leukemia.
AGI-5198: A potent inhibitor of mutant IDH1 with similar selectivity and efficacy.
AGI-6780: An inhibitor of mutant IDH2, which shares structural similarities with ML309
Uniqueness of ML309
ML309 is unique in its high selectivity for the R132H and R132C mutations of IDH1, with minimal effects on the wild-type enzyme. This selectivity makes it a valuable tool for studying the specific roles of these mutations in cancer and for developing targeted therapies .
Properties
Molecular Formula |
C29H29FN4O2 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C29H29FN4O2/c1-20-9-2-5-14-24(20)28(29(36)32-22-11-3-4-12-22)34(23-13-8-10-21(30)17-23)27(35)18-33-19-31-25-15-6-7-16-26(25)33/h2,5-10,13-17,19,22,28H,3-4,11-12,18H2,1H3,(H,32,36) |
InChI Key |
GZLNOSRHZLTDMT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(C(=O)NC2CCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=NC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)NC2CCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=NC5=CC=CC=C54 |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ML309; ML-309; ML 309. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid](/img/structure/B609060.png)



![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)
![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)


![(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid](/img/structure/B609076.png)
![5-[(1R,3R)-1-(1-ethylpyrazol-4-yl)-3-[5-(5-fluoropyridin-2-yl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B609079.png)

